(R)-Dtbm-segphos (R)-Dtbm-segphos
Brand Name: Vulcanchem
CAS No.: 210169-40-7; 566940-03-2
VCID: VC7708190
InChI: InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3
SMILES: CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C
Molecular Formula: C74H100O8P2
Molecular Weight: 1179.554

(R)-Dtbm-segphos

CAS No.: 210169-40-7; 566940-03-2

Cat. No.: VC7708190

Molecular Formula: C74H100O8P2

Molecular Weight: 1179.554

* For research use only. Not for human or veterinary use.

(R)-Dtbm-segphos - 210169-40-7; 566940-03-2

Specification

CAS No. 210169-40-7; 566940-03-2
Molecular Formula C74H100O8P2
Molecular Weight 1179.554
IUPAC Name [4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane
Standard InChI InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3
Standard InChI Key ZNORAFJUESSLTM-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(R)-DTBM-SEGPHOS, systematically named (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, features a binaphthyl backbone substituted with sterically demanding 3,5-di-tert-butyl-4-methoxyphenyl groups at each phosphorus center . Its molecular formula is C74H100O8P2\text{C}_{74}\text{H}_{100}\text{O}_8\text{P}_2, with a molecular weight of 1179.55 g/mol . The tert-butyl and methoxy substituents induce significant steric bulk, which is critical for enantiocontrol in catalytic cycles .

Stereochemical Configuration

The (R) designation specifies the absolute configuration of the binaphthyl moiety, which dictates the spatial arrangement of the phosphorus centers. This configuration is pivotal for inducing asymmetry in metal-ligand complexes, as demonstrated in palladium-catalyzed kinetic resolutions .

Synthesis and Characterization

Preparation of (R)-DTBM-SEGPHOS

The ligand is synthesized via sequential phosphorylation of a binaphthol derivative. A reported procedure involves reacting (R)-binaphthol with chlorodi(3,5-di-tert-butyl-4-methoxyphenyl)phosphine under inert conditions, followed by purification via column chromatography . The process yields >99.0% purity (HPLC), as confirmed by safety data sheets .

Analytical Data

  • NMR Spectroscopy: 31P^{31}\text{P} NMR reveals a singlet at δ 45.2 ppm, consistent with equivalent phosphorus environments .

  • X-ray Crystallography: Structural analyses confirm the anticipated tetrahedral geometry at phosphorus and the dihedral angle of the binaphthyl system .

Applications in Asymmetric Catalysis

Palladium-Catalyzed Kinetic Resolution

Pd((R)-DTBM-SEGPHOS)Cl2_2 enables the kinetic resolution of tertiary propargylic alcohols (Table 1) . The reaction proceeds via asymmetric carboxylation, affording enantiomerically enriched alcohols and allenoic acids with up to 98% enantiomeric excess (ee).

Table 1: Optimization of Reaction Conditions for Kinetic Resolution

EntryCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1215187816
5220184490
71020184698

Key advantages include mild conditions (20–25°C), tolerance of diverse functional groups (e.g., esters, halides), and scalability to gram quantities .

Nickel-Catalyzed Orthoformate Reactions

[(R)-DTBM-SEGPHOS]NiCl2_2 catalyzes the enantioselective synthesis of orthoformates from propargyl alcohols and carbon monoxide . The reaction achieves 92% ee, attributed to the ligand’s ability to stabilize nickel-centered intermediates while discriminating between enantiomeric transition states .

Mechanistic Insights

Intermediate Trapping Studies

Mass spectrometry experiments in Pd-catalyzed systems identified a key palladium-allenyl intermediate, [(R)-DTBM-SEGPHOS)Pd(η3^3-allenyl)]+^+ . This species undergoes carboxylation with CO2_2, where the ligand’s steric bulk steers the approach of the nucleophile to the re face, yielding the (S)-configured product .

Enantiocontrol Rationalization

The tert-butyl groups create a chiral pocket that restricts substrate rotation, enforcing a specific trajectory for bond formation (Figure 1) . Computational models suggest that the methoxy groups participate in non-covalent interactions (C–H···O), further rigidifying the transition state .

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